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Compound of Interest

Compound Name: N-Methyl-2,4,6-trinitroaniline

Cat. No.: B093473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-
2,4,6-trinitroaniline (also known as N-Methylpicramide), a significant compound in the field of
energetic materials and a potential intermediate in chemical synthesis. This document outlines
its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and
logical workflows.

Compound Overview

N-Methyl-2,4,6-trinitroaniline is a secondary amine derivative of trinitrobenzene. Its molecular
structure, characterized by an aromatic ring heavily substituted with electron-withdrawing nitro
groups and a methylamino group, dictates its unique chemical and spectral properties.

IUPAC Name: N-methyl-2,4,6-trinitroaniline[1]

Molecular Formula: C7HeN4Os[1]

Molecular Weight: 242.15 g/mol [1]

CAS Number: 1022-07-7[2]

Spectral Data Summary
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The following sections present the core spectral data for N-Methyl-2,4,6-trinitroaniline in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. Due to the strong electron-withdrawing nature of the three nitro groups, the

aromatic protons are expected to be significantly deshielded, appearing at a high chemical shift

(downfield).

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.8-9.2 Singlet 2H Aromatic H (H-3, H-5)
~8.2 - 8.6 (broad) Singlet 1H Amine H (N-H)
~3.1-34 Doublet 3H Methyl H (N-CHs)
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment

~148 - 152 C-NO:2 (C-2, C-6)
~142 - 146 C-NO:2 (C-4)
~135 - 139 C-NH (C-1)

~120 - 125 C-H (C-3, C-5)
~30-35 N-CHs

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the nitro groups. The N-H stretch of

the secondary amine is also a key diagnostic peak.
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Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3300 - 3350 Medium N-H stretching

~3100 - 3150 Weak Aromatic C-H stretching
~1590 - 1620 Medium Aromatic C=C stretching
~1520 - 1560 Strong Asymmetric NO: stretching
~1330 - 1370 Strong Symmetric NOz2 stretching
~1100 - 1200 Medium C-N stretching

~700 - 800 Strong C-N-O bending

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of N-Methyl-2,4,6-trinitroaniline results in a

clear molecular ion peak and characteristic fragmentation patterns involving the loss of nitro

groups.

Table 4: Key Mass Spectrometry Data (EI-MS)

miz Relative Intensity Assighment
242 High [M]* (Molecular lon)[1][2]
196 Medium [M-NO2]*
_ Fragment (structure not

194 High -

specified)[1]

_ [M - NOz - NOJ* or [M - 2NO2

166 Medium

+ H]*
120 Medium [M - 2NOz - H2CNJ*

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectral data presented
above.

Synthesis of N-Methyl-2,4,6-trinitroaniline

A common route for the synthesis of N-Methyl-2,4,6-trinitroaniline is the nucleophilic aromatic
substitution of 2,4,6-trinitrochlorobenzene with methylamine.[3]

Protocol:

o Dissolution: 2,4,6-trinitrochlorobenzene (1 equivalent) is dissolved in a suitable solvent such
as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

» Addition of Amine: An aqueous or alcoholic solution of methylamine (a slight excess, ~1.1
equivalents) is added dropwise to the stirred solution at room temperature.

e Reaction: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

« |solation: After completion, the reaction mixture is cooled to room temperature, and the
precipitated product is collected by vacuum filtration.

« Purification: The crude product is washed with cold water and then recrystallized from an
appropriate solvent system (e.g., ethanol/water or ethanol/benzene) to yield pure N-Methyl-
2,4,6-trinitroaniline.[4]

NMR Spectroscopy Protocol

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Jeol FX-100 for 13C NMR)
is utilized.[1]

Sample Preparation:

e Approximately 10-20 mg of the purified sample is dissolved in 0.6-0.8 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.

o Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
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H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine
sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the dry, finely ground sample is mixed with ~100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o The mixture is homogenized by grinding and then transferred to a pellet-pressing die.

o Apressure of 7-10 tons is applied for several minutes to form a transparent or semi-
transparent pellet.

Acquisition:
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A background spectrum of a blank KBr pellet is recorded.

The sample pellet is placed in the sample holder, and the spectrum is acquired.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 32-64.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct
insertion probe on a mass spectrometer with an electron ionization (EI) source.

GC-MS Protocol:

o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like
acetone or ethyl acetate.

 Injection: 1 pL of the solution is injected into the GC.
e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms).

o Inlet Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-400.

o lon Source Temperature: 230 °C.

Visualization of Workflows
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The following diagrams, generated using the DOT language, illustrate the logical flow of the
synthesis and analytical processes.

Synthesis Workflow for N-Methyl-2,4,6-trinitroaniline
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Caption: Synthesis of N-Methyl-2,4,6-trinitroaniline via Nucleophilic Substitution.

General Workflow for Spectral Analysis
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Caption: Workflow for the comprehensive spectral characterization of the synthesized
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093473#n-methyl-2-4-6-trinitroaniline-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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